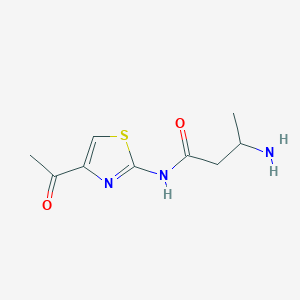

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide

CAS No.:

Cat. No.: VC17752481

Molecular Formula: C9H13N3O2S

Molecular Weight: 227.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O2S |

|---|---|

| Molecular Weight | 227.29 g/mol |

| IUPAC Name | N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide |

| Standard InChI | InChI=1S/C9H13N3O2S/c1-5(10)3-8(14)12-9-11-7(4-15-9)6(2)13/h4-5H,3,10H2,1-2H3,(H,11,12,14) |

| Standard InChI Key | WLHPULBNCKTMEO-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)NC1=NC(=CS1)C(=O)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Acetyl-1,3-thiazol-2-yl)-3-aminobutanamide features a central thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 2-position with an amide-linked butanamide group and at the 4-position with an acetyl moiety. The IUPAC name, N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide, reflects this arrangement. The canonical SMILES notation provides a detailed roadmap of its connectivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.29 g/mol |

| IUPAC Name | N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide |

| SMILES | CC(CC(=O)NC1=NC(=CS1)C(=O)C)N |

| InChIKey | WLHPULBNCKTMEO-UHFFFAOYSA-N |

Functional Group Contributions

-

Thiazole Ring: Enhances metabolic stability and facilitates π-π interactions with biological targets.

-

Acetyl Group: Introduces electron-withdrawing effects, potentially modulating electronic distribution and reactivity.

-

Amide Linkage: Improves solubility and serves as a hydrogen bond donor/acceptor, critical for target binding.

-

Amino Group: Provides a site for further chemical modifications or salt formation to optimize pharmacokinetics.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis, chromatographic techniques such as HPLC or column chromatography are likely used to isolate the product. Structural confirmation relies on spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra verify proton environments and carbon frameworks.

-

Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 227.29.

Biological Activities and Mechanistic Insights

Antimicrobial and Anticancer Properties

Thiazole derivatives are renowned for broad-spectrum antimicrobial activity. For instance, sulfathiazole targets dihydropteroate synthase in bacteria, while dasatinib (a thiazole-containing drug) inhibits tyrosine kinases in cancer cells. The 3-aminobutanamide side chain in N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide could enhance cell permeability, enabling interference with microbial DNA gyrase or oncogenic signaling pathways.

Comparative Analysis with Related Compounds

N-(1,3-Benzothiazol-2-yl)-2-chloro-N-methylacetamide

This benzothiazole derivative (Molecular Weight: 240.71 g/mol) shares functional similarities but replaces the acetyl group with a chloroacetamide moiety. While both compounds inhibit enzymes like COX-2, the benzothiazole’s larger aromatic system may enhance lipophilicity and blood-brain barrier penetration.

Table 2: Structural and Functional Comparisons

| Compound | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|

| N-(4-Acetyl-1,3-thiazol-2-yl)-3-aminobutanamide | 227.29 g/mol | Thiazole, acetyl, amide | Antimicrobial, enzyme inhibition |

| N-(1,3-Benzothiazol-2-yl)-2-chloro-N-methylacetamide | 240.71 g/mol | Benzothiazole, chloroacetamide | Anti-inflammatory, insecticidal |

3-Amino-2-thioxothiazolidin-4-one Derivatives

These compounds lack the acetyl group but incorporate a thioxo moiety, which enhances electron delocalization and AChE binding affinity . The absence of the 3-aminobutanamide chain in these analogs reduces solubility but may improve metabolic stability .

Future Directions and Challenges

Research Gaps

-

In Vitro and In Vivo Studies: Prioritize enzyme inhibition assays and cytotoxicity profiling to validate hypothetical mechanisms.

-

Structure-Activity Relationship (SAR): Systematically modify the acetyl, amide, and amino groups to optimize potency and selectivity.

Industrial Scalability

Supplier listings on platforms like echemi indicate commercial demand, but scalable synthesis protocols remain undisclosed. Continuous-flow reactors or biocatalytic methods could enhance yield and sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume